1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Description
Historical Context and Development
The historical development of this compound traces its origins to the broader evolution of azetidine chemistry, which began in the early twentieth century. Historical records indicate that azetidine compounds were first recognized in 1907 through Schiff base reactions involving aniline and aldehyde cycloaddition reactions. This early work established the foundational understanding of four-membered nitrogen-containing heterocycles and laid the groundwork for subsequent synthetic developments. The recognition of azetidine's potential significance accelerated following Alexander Fleming's discovery of penicillin, which highlighted the importance of beta-lactam structures and stimulated research into related four-membered heterocyclic systems.
The development of specific azetidine-1,3-dicarboxylate derivatives emerged from the need for more sophisticated synthetic intermediates capable of providing multiple functionalization points. Research efforts in the latter half of the twentieth century focused on creating azetidine derivatives that could serve as versatile building blocks for complex molecule synthesis. The incorporation of protecting groups such as benzyl and tert-butyl functionalities represented a strategic advancement, allowing chemists to manipulate these compounds with greater selectivity and control. Patent literature from the 1980s and 1990s documents various synthetic approaches to azetidine derivatives, including processes for preparing protected azetidine-2-carboxylic acids and related compounds.
The specific synthesis and characterization of this compound represents a culmination of decades of methodological development in heterocyclic chemistry. The compound's design reflects an understanding of the balance between reactivity and stability required for practical synthetic applications. Chemical suppliers began offering this compound commercially in the early 2000s, indicating its recognition as a valuable synthetic intermediate. The assignment of the Chemical Abstracts Service registry number 1236144-51-6 formalized its identification within chemical databases and facilitated its adoption by the broader synthetic chemistry community.
Contemporary research continues to build upon these historical foundations, with ongoing investigations exploring new synthetic methodologies for azetidine derivative preparation and novel applications in pharmaceutical and materials chemistry. The evolution from simple azetidine structures to sophisticated derivatives like this compound demonstrates the progressive refinement of synthetic strategies and the increasing sophistication of heterocyclic chemistry methodologies. Modern computational chemistry and advanced analytical techniques have further enhanced understanding of these compounds, providing detailed insights into their electronic structures, conformational preferences, and reactivity patterns that were not accessible to earlier researchers.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its unique structural features that enable diverse synthetic transformations and applications. Research has demonstrated that azetidine derivatives serve as conformationally constrained analogs of gamma-aminobutyric acid and beta-alanine, making them valuable tools for studying structure-activity relationships in biological systems. The dual ester functionality present in this compound provides multiple sites for chemical modification, allowing researchers to explore different synthetic pathways and create libraries of related structures for systematic investigation. Studies have shown that azetidine-based compounds can serve as intermediates in the synthesis of complex pharmaceutically relevant molecules, highlighting their importance in medicinal chemistry research.
The strategic placement of protecting groups in this compound offers significant advantages in multi-step synthetic sequences. The benzyl group can be selectively removed through catalytic hydrogenolysis using palladium on carbon, while the tert-butyl ester can be cleaved under acidic conditions, providing orthogonal deprotection strategies. This selectivity enables complex synthetic transformations that would be difficult or impossible with simpler azetidine derivatives. Research investigations have utilized these properties to develop novel synthetic routes to pharmaceutically important compounds, demonstrating the practical value of this compound in advanced organic synthesis.
Recent advances in azetidine chemistry have highlighted the strain-driven character of four-membered heterocycles and their unique reactivity patterns. The ring strain present in this compound provides a driving force for various ring-opening and ring-expansion reactions, enabling access to diverse molecular frameworks. Studies have shown that azetidines can undergo ring cleavage reactions primarily through carbon-carbon bond fission, leading to linear intermediates that can be further functionalized. The controlled reactivity of this compound has been exploited in the development of new synthetic methodologies for creating complex molecular architectures.
The compound's role as a synthetic building block extends beyond traditional organic synthesis to include applications in drug discovery and medicinal chemistry research. Investigations have revealed that azetidine derivatives can exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The structural rigidity imposed by the four-membered ring system can enhance binding affinity and selectivity for biological targets, making these compounds valuable leads for pharmaceutical development. Research has also explored the use of azetidine derivatives as chiral auxiliaries and templates for asymmetric synthesis, taking advantage of their well-defined three-dimensional structures to control stereochemical outcomes in chemical reactions.
Classification within Azetidine Derivatives
The classification of this compound within the broader family of azetidine derivatives reveals its position as a member of the disubstituted azetidine carboxylate class. This compound belongs specifically to the azetidine-1,3-dicarboxylate subfamily, characterized by the presence of carboxylate functionalities at both the nitrogen atom and the 3-position of the ring. Comparative analysis with related compounds such as 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate and 1-tert-butyl 3-ethyl azetidine-1,3-dicarboxylate demonstrates the systematic variation possible within this structural class. The benzyl substitution at the nitrogen position distinguishes this compound from its methyl and ethyl analogs, providing different steric and electronic properties that influence its reactivity and synthetic utility.
Within the hierarchical classification system for heterocyclic compounds, azetidines represent the four-membered saturated nitrogen heterocycles, positioned between three-membered aziridines and five-membered pyrrolidines. The dicarboxylate substitution pattern places this compound within the more highly functionalized subclass of azetidine derivatives, distinguishing it from simpler monosubstituted or unsubstituted azetidines. Chemical databases categorize this compound using multiple classification systems, including the Chemical Abstracts Service system, the Reaxys registry, and various pharmaceutical and chemical inventory systems.
The functional group analysis of this compound reveals several key structural elements that determine its classification and properties. The compound contains two ester functionalities, one aromatic benzyl group, one aliphatic tert-butyl group, and the central azetidine heterocycle. This combination of functional groups places it within the category of polyfunctional heterocyclic compounds suitable for complex synthetic applications. The presence of both electron-donating and electron-withdrawing groups creates a balanced electronic environment that influences the compound's stability and reactivity patterns.
Research has established that azetidine derivatives can be further subclassified based on their substitution patterns, stereochemistry, and functional group arrangements. The 1,3-dicarboxylate pattern represents one of the most common and useful substitution arrangements, providing multiple points for synthetic manipulation while maintaining the structural integrity of the azetidine core. Comparison with other azetidine derivatives reveals that compounds with similar substitution patterns often exhibit comparable reactivity profiles, suggesting that this classification system provides meaningful insights into chemical behavior and synthetic utility.
The compound's classification as a benzyl-protected azetidine derivative places it within a subset of compounds specifically designed for synthetic applications requiring selective deprotection strategies. This classification is particularly relevant for pharmaceutical chemistry, where protecting group strategies are essential for controlling reactivity and enabling complex synthetic transformations. The tert-butyl ester functionality adds another layer of classification, identifying this compound as suitable for acid-catalyzed deprotection reactions while remaining stable under basic conditions.
Properties
IUPAC Name |
1-O-benzyl 3-O-tert-butyl azetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-17(10-13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELYSROOPOIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzyl-3,3-dimethoxy-azetidine Intermediate
A key intermediate, 1-benzyl-3,3-dimethoxy-azetidine, is prepared as follows:
- React 1,3-dichloro-2,2-dimethylpropane with benzylamine in the presence of potassium iodide and sodium carbonate in dimethylformamide (DMF).
- The reaction mixture is heated between 50-100 °C for 6-12 hours.
- After completion, the mixture is poured into water, extracted with ethyl acetate, dried, filtered, and concentrated.
- This yields 1-benzyl-3,3-dimethoxy-azetidine with approximately 58% yield.
This step introduces the benzyl protecting group on the nitrogen and installs the dimethoxy functionality at the 3-position of the azetidine ring, which is crucial for subsequent transformations.
Protection of the 3-Position with tert-Butoxycarbonyl Group
To obtain the tert-butyl ester at the 3-position, 1-benzyl-3,3-dimethoxy-azetidine undergoes carbamate protection:
- The intermediate is dissolved in methylene chloride.
- Triethylamine is added as a base.
- Di-tert-butyl dicarbonate (Boc2O) is added dropwise at 10-40 °C.
- The mixture is stirred for 3-4 hours, followed by aqueous workup and organic extraction.
- The product, 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, is obtained in about 91% yield.
This step installs the tert-butyl carbamate protecting group, which is stable and widely used in azetidine chemistry.
Conversion to 1-Benzyl 3-tert-butyl Azetidine-1,3-dicarboxylate
The final key transformation involves converting the dimethoxy groups into the dicarboxylate ester:
- The 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine is dissolved in ethyl acetate.
- It is treated with 10% aqueous citric acid at 20-40 °C for 3-4 hours to hydrolyze the dimethoxy groups to ketone or carboxylate functionality.
- The reaction mixture is neutralized with saturated sodium bicarbonate solution to pH 7-8.
- After separation and extraction, the organic layer is concentrated.
- Crystallization is induced by adding hexane, heating to 40-50 °C, then cooling to 5-10 °C.
- Filtration and drying yield 1-tert-butoxycarbonyl-3-azetidinone with an 85.4% yield.
Although this example focuses on 1-tert-butoxycarbonyl-3-azetidinone, similar strategies apply to the preparation of this compound by varying protecting groups and reaction conditions.
Reaction Conditions and Yields Summary
| Step | Reactants / Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Formation of 1-benzyl-3,3-dimethoxy-azetidine | 1,3-dichloro-2,2-dimethylpropane, benzylamine, KI, Na2CO3 | DMF | 50-100 | 6-12 h | 58 | Intermediate formation |
| 2. Boc Protection | 1-benzyl-3,3-dimethoxy-azetidine, Boc2O, Et3N | Methylene chloride | 10-40 | 3-4 h | 91 | Carbamate protection |
| 3. Hydrolysis and Crystallization | Boc-protected intermediate, 10% citric acid, NaHCO3 | Ethyl acetate, hexane | 20-50 (stirring), 5-10 (crystallization) | 3-4 h + crystallization | 85.4 | Conversion to azetidinone |
Analytical Data and Purification Notes
- Proton NMR (1H NMR) of the Boc-protected intermediate shows characteristic signals at δ 5.00 (singlet, 4H) and a broad signal at δ 9.88 indicating the carbamate proton.
- Purification involves extraction, drying over anhydrous sodium sulfate, filtration, concentration, and crystallization to improve purity.
- The use of environmentally unfriendly solvents like dioxane and DMSO is noted in older methods, but the described method uses more benign solvents such as ethyl acetate and methylene chloride.
Advantages and Limitations
- High yields (up to 91%) in protection steps.
- Straightforward crystallization for purification.
- Use of common reagents and solvents.
- The initial formation of the azetidine ring intermediate has moderate yield (~58%).
- Some steps require careful temperature control to avoid side reactions.
- Older methods involve solvents like dioxane and DMSO, which are less environmentally friendly.
Alternative Synthetic Routes
Other patents and literature describe variations such as:
- Oxidation of hydroxyazetidine derivatives to azetidinone using DMSO and triethylamine, though with lower yields and impurity formation.
- Use of mesylate intermediates and alkylation reactions for azetidine ring construction.
However, the method described above is considered efficient and practical for preparing this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various substituted azetidines or benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.35 g/mol
- Structure : The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with two carboxylate groups that enhance its reactivity and biological activity.
Organic Synthesis
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules, particularly in drug development and the synthesis of agrochemicals. It is often utilized in:
- Pharmaceutical Chemistry : As an intermediate in synthesizing various therapeutic agents.
- Material Science : In the development of polymers and resins with tailored properties.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic properties. It has been studied for:
- Enzyme Inhibition : Research indicates it may inhibit specific enzymes, such as cysteine proteases, which are involved in various disease states. This inhibition could lead to new treatments for diseases where these enzymes play a critical role.
- Biological Probes : Used to understand enzyme mechanisms and interactions within biological systems.
Industrial Applications
In industrial settings, this compound is employed in producing specialty chemicals. Its unique properties make it suitable for:
- Chemical Manufacturing : Serving as a precursor to various chemical products.
- Research and Development : In laboratories focused on synthetic chemistry and drug discovery.
Data Tables
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of cysteine proteases |
| Biological Probe | Used to study enzyme mechanisms |
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits cysteine proteases involved in cancer progression. The compound was shown to reduce enzyme activity by approximately 70% at a concentration of 10 µM.
Case Study 2: Synthesis Applications
In another research article, the compound was utilized as a key intermediate in synthesizing a novel class of anti-inflammatory drugs. The synthetic route involved several steps where the azetidine derivative was transformed into more complex structures with promising biological activities.
Mechanism of Action
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate is similar to other azetidine derivatives, such as 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate. its unique structural features, such as the presence of the benzyl group and tert-butyl group, contribute to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
Azetidine vs. Piperidine and Pyrrolidine Derivatives
The azetidine core distinguishes this compound from six-membered piperidine (e.g., 1-Benzyl 3-tert-butyl piperidine-1,3-dicarboxylate, CAS: 301180-04-1) and five-membered pyrrolidine analogs (e.g., 1-Benzyl 3-tert-butyl (3R)-pyrrolidine-1,3-dicarboxylate, OT-9060). Key differences include:
| Parameter | 1-Benzyl 3-tert-butyl Azetidine-1,3-dicarboxylate | Piperidine Analog (CAS: 301180-04-1) | Pyrrolidine Analog (OT-9060) |
|---|---|---|---|
| Ring Size | 4-membered | 6-membered | 5-membered |
| Molecular Formula | C₁₆H₂₁NO₄ | C₁₈H₂₅NO₄ | C₁₇H₂₃NO₄ |
| Molecular Weight | 291.34 g/mol | 319.4 g/mol | 305.37 g/mol |
| Stereochemical Flexibility | High ring strain, rigid conformation | Flexible | Moderate flexibility |
| Applications | Spirocyclic drug intermediates, RAS inhibitors | General intermediates | Chiral synthesis |
The smaller azetidine ring introduces ring strain , enhancing reactivity in cycloadditions and nucleophilic substitutions compared to piperidine/pyrrolidine derivatives .
Substituent Variations in Azetidine Derivatives
Modifications at the 3-position significantly alter properties:
| Compound (CAS) | 3-Position Substituent | Molecular Weight | Key Properties/Applications |
|---|---|---|---|
| 1-Benzyl 3-tert-butyl (1236144-51-6) | tert-butyl | 291.34 | High stability, pharmaceutical use |
| 1-Benzyl 3-methyl (757239-60-4) | Methyl | 263.29 | Lower steric hindrance, lab-scale use |
| 1-(tert-butyl) 3-methyl (1346674-10-9) | Methyl | 263.29 | Intermediate for chiral amines |
| 1-(tert-butyl) 3-(2-oxoethyl) (1821397-76-5) | 2-Oxoethyl | 291.34 | Reactive ketone for further synthesis |
The tert-butyl group provides steric protection, improving stability during synthetic steps like coupling reactions, while methyl or oxoethyl substituents enhance solubility or reactivity .
Biological Activity
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C14H19NO4
- Molecular Weight : 265.31 g/mol
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and two carboxylate groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential role as an inhibitor of cysteine proteases, which are crucial in various physiological processes and disease states.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Inhibition of Cathepsin L
In a study examining the inhibitory effects on cathepsin L, researchers found that this compound exhibited significant inhibition with an IC50 value of 15.4 µM. This indicates a moderate level of potency against this enzyme, which is implicated in cancer progression and other diseases .
Case Study 2: Antiparasitic Activity
Another investigation focused on the compound's antiparasitic properties revealed that it effectively inhibited the growth of Plasmodium falciparum with an IC50 value of 35 µM. This finding suggests potential applications in treating malaria, highlighting the compound's versatility in targeting different biological systems .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate to achieve high yield and purity?
- Methodological Answer : Utilize statistical experimental design (e.g., factorial design) to systematically vary parameters like temperature, solvent polarity, and reaction time. For example, fractional factorial designs can reduce the number of experiments while identifying critical variables impacting yield and purity. Post-synthesis, employ column chromatography or recrystallization for purification, followed by NMR and HPLC for validation .
Q. How do the steric and electronic properties of the tert-butyl group influence the compound’s stability during storage and reactions?
- Methodological Answer : The tert-butyl group’s steric bulk enhances steric protection of the azetidine ring, reducing undesired ring-opening reactions. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels can be conducted using accelerated stability testing protocols. Monitor degradation via TLC or LC-MS to correlate storage conditions with molecular integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm benzyl/tert-butyl substituents and azetidine ring geometry.
- IR Spectroscopy : Identify carbonyl stretches (C=O) from carboxylate groups (~1700–1750 cm).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Cross-reference spectral data with structurally similar compounds (e.g., tert-butyl 3-ethynylazetidine-1-carboxylate) for comparative analysis .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in catalytic reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Tools like Gaussian or ORCA can simulate electronic effects of substituents on reaction sites. Pair computational results with experimental kinetic studies (e.g., monitoring by in-situ FTIR) to validate predictions. Integrate machine learning models trained on reaction databases to refine predictions iteratively .
Q. What strategies resolve contradictions in experimental data when analyzing competing reaction mechanisms (e.g., nucleophilic substitution vs. ring-opening)?
- Methodological Answer :
- Isotopic Labeling : Use O or deuterated reagents to trace bond cleavage/formation.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to distinguish mechanisms.
- Multivariate Analysis : Apply principal component analysis (PCA) to decouple variables (e.g., solvent effects, catalyst loading) from mechanistic outcomes. Cross-validate findings with computational transition state simulations .
Q. How can researchers design scalable protocols for this compound without compromising stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Optimize residence time and mixing efficiency to minimize side reactions.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
- Scale-down Experiments : Use microreactors to simulate large-scale conditions and identify critical process parameters (CPPs) early .
Q. What comparative approaches evaluate the biological activity of this compound against analogs with varying substituents?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing benzyl with methyl or phenyl groups) and test in bioassays (e.g., enzyme inhibition, cytotoxicity).
- Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock or Schrödinger.
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., 3-ethynylazetidine derivatives) to identify trends in activity .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental outcomes in azetidine ring functionalization?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations in DFT).
- Sensitivity Testing : Vary input parameters (e.g., solvent dielectric constant) to assess robustness.
- Collaborative Validation : Cross-check results with independent labs using standardized protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
